molecular formula C14H21N5O B8408536 1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylcyclopropyl)-6-(4-morpholinyl)- CAS No. 148312-58-7

1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylcyclopropyl)-6-(4-morpholinyl)-

Cat. No.: B8408536
CAS No.: 148312-58-7
M. Wt: 275.35 g/mol
InChI Key: IRETVFGTMNOZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylcyclopropyl)-6-(4-morpholinyl)- is a useful research compound. Its molecular formula is C14H21N5O and its molecular weight is 275.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylcyclopropyl)-6-(4-morpholinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylcyclopropyl)-6-(4-morpholinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

148312-58-7

Molecular Formula

C14H21N5O

Molecular Weight

275.35 g/mol

IUPAC Name

N-cyclopropyl-4-(1-methylcyclopropyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C14H21N5O/c1-14(4-5-14)11-16-12(15-10-2-3-10)18-13(17-11)19-6-8-20-9-7-19/h10H,2-9H2,1H3,(H,15,16,17,18)

InChI Key

IRETVFGTMNOZTR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NC(=NC(=N2)N3CCOCC3)NC4CC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.48 g (20 mmoles) of sodium is dissolved in 20 ml of anhydrous ethanol. This solution is added to an ethanol solution containing 2.48 g (10 mmoles) of N-[imino(cyclopropylamino)methyl]-4-morpholinecarboximidamide hydrochloride, and 2.82 g (22 mmoles) of ethyl 1-methylcyclopropane-carboxylate are then also added to the mixture. The mixture is then heated under reflux under nitrogen for 88 hours. It is cooled, the alcohol is evaporated under reduced pressure and the residue is redissolved in 50 ml of water and 200 ml of dichloromethane. The aqueous phase is separated off and the organic phase is washed twice with 50 ml of water and dried over magnesium sulfate. The solvent is evaporated under reduced pressure and the residue is recrystallized from a 1:1 (v/v) mixture of petroleum ether-dichloromethane. 0.49 g of 2-cyclopropylamino-4-(1-methylcyclopropyl)-6-morpholino-1,3,5-triazine is obtained. Yield: 17%. M.P.: 94°-95°% C.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
N-[imino(cyclopropylamino)methyl]-4-morpholinecarboximidamide hydrochloride
Quantity
2.48 g
Type
reactant
Reaction Step Two
Quantity
2.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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